molecular formula C15H30 B099187 Propylene pentamer CAS No. 15220-87-8

Propylene pentamer

Cat. No. B099187
CAS RN: 15220-87-8
M. Wt: 210.4 g/mol
InChI Key: RQFVHGAXCJVPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propylene pentamer, also known as PP5, is a cyclic oligomer of propylene, with a molecular formula of C30H54. It is a colorless liquid with a high boiling point and low viscosity. PP5 has gained significant attention in recent years due to its potential applications in various fields, including scientific research, polymer synthesis, and material science.

Mechanism of Action

The mechanism of action of Propylene pentamer is not fully understood, but it is believed to interact with various biological molecules, including proteins and nucleic acids. This compound has been shown to have a high binding affinity for DNA, which suggests that it may have potential applications in gene therapy and other areas of molecular biology.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, little is known about its biochemical and physiological effects on living organisms. Further research is needed to determine the potential risks and benefits of using this compound in various applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Propylene pentamer in laboratory experiments is its high stability and low toxicity. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, the low solubility of this compound in common solvents can make it difficult to work with in certain experiments. Additionally, the lack of knowledge about its potential effects on living organisms raises concerns about its use in certain applications.

Future Directions

There are several potential future directions for research on Propylene pentamer, including its use as a template for the creation of nanoscale materials, its potential applications in drug delivery systems, and its use in gene therapy and other areas of molecular biology. Further research is also needed to determine the potential risks and benefits of using this compound in various applications, as well as to develop new synthesis methods and improve the properties of the material.

Scientific Research Applications

Propylene pentamer has several potential applications in scientific research, including its use as a starting material for the synthesis of novel polymers, as a template for the creation of nanoscale materials, and as a building block for the construction of supramolecular structures. This compound has also been studied for its potential use in drug delivery systems, where it can be used as a carrier for various drugs due to its high stability and low toxicity.

properties

CAS RN

15220-87-8

Molecular Formula

C15H30

Molecular Weight

210.4 g/mol

IUPAC Name

prop-1-ene

InChI

InChI=1S/5C3H6/c5*1-3-2/h5*3H,1H2,2H3

InChI Key

RQFVHGAXCJVPBZ-UHFFFAOYSA-N

SMILES

CC=C.CC=C.CC=C.CC=C.CC=C

Canonical SMILES

CC=C.CC=C.CC=C.CC=C.CC=C

Pictograms

Health Hazard; Environmental Hazard

synonyms

POLYMER560

Origin of Product

United States

Synthesis routes and methods

Procedure details

An alkylphenol was made by alkylating a phenol with a propylene pentamer commercially available from Chevron Oronite Company LLC. The propylene pentamer was obtained as the bottoms product of the distillation of propylene oligomer derived from an oligomerization process that employed a bulk liquid phosphoric acid catalyst. The propylene pentamer had an initial boiling point of 236.5° C. and a final boiling point of 295.2° C. and the following carbon number distribution as set forth below in Table 1.
[Compound]
Name
alkylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.